
5,5'-(Ethane-1,2-diylidene)bis(1,2,3,4-tetrachlorocyclopenta-1,3-diene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane is a complex organochlorine compound. It is characterized by its unique structure, which includes two tetrachlorocyclopentadienylidene groups connected by an ethane bridge. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane typically involves the reaction of tetrachlorocyclopentadiene with ethylene in the presence of a catalyst. The reaction conditions often require high temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated by-products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups under specific conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organochlorine compounds.
Biology: Studies have explored its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials due to its stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to specific sites on these molecules, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane can be compared with other similar compounds, such as:
1,2,3,4-Tetrachlorobenzene: Both compounds contain multiple chlorine atoms, but differ in their structural arrangement and reactivity.
1,2-Bis(trichlorosilyl)ethane: This compound also features an ethane bridge but has trichlorosilyl groups instead of tetrachlorocyclopentadienylidene groups.
Tetrachloro-1,4-benzoquinone: While also chlorinated, this compound has a quinone structure, leading to different chemical properties and applications.
The uniqueness of 1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
346647-87-8 |
|---|---|
Fórmula molecular |
C12H2Cl8 |
Peso molecular |
429.8 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5-[2-(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)ethylidene]cyclopenta-1,3-diene |
InChI |
InChI=1S/C12H2Cl8/c13-5-3(6(14)10(18)9(5)17)1-2-4-7(15)11(19)12(20)8(4)16/h1-2H |
Clave InChI |
KAQLTTRRVRAGRM-UHFFFAOYSA-N |
SMILES canónico |
C(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)

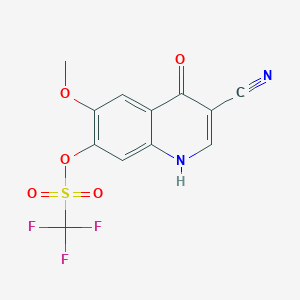
![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)
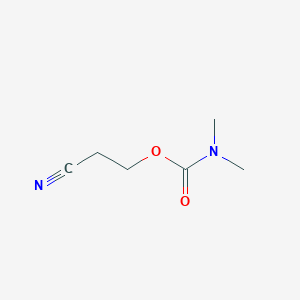
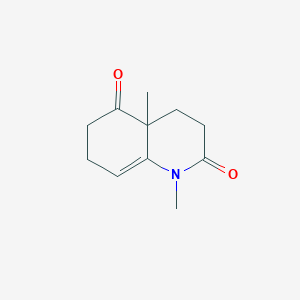
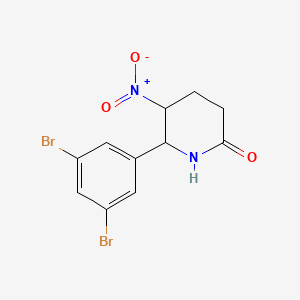
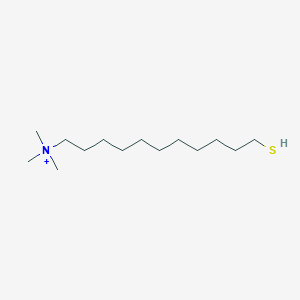
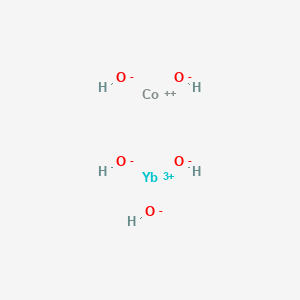
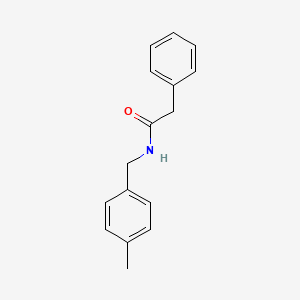
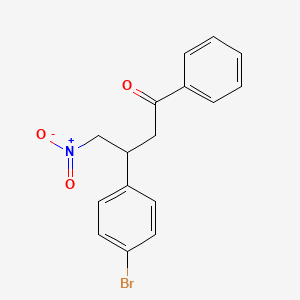
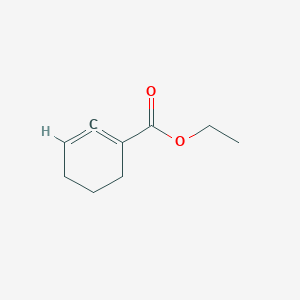
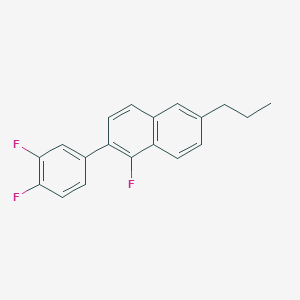
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
